molecular formula C19H10Cl4FN3 B2465991 5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 337920-74-8

5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No. B2465991
CAS RN: 337920-74-8
M. Wt: 441.11
InChI Key: GOQBNVNYMYYONO-UHFFFAOYSA-N
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Description

5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H10Cl4FN3 and its molecular weight is 441.11. The purity is usually 95%.
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Scientific Research Applications

GPR39 Agonist and Zinc Interaction

The compound was identified as a novel GPR39 agonist through unbiased small-molecule-based screening. It exhibited probe-dependent and pathway-dependent allosteric modulation by physiologic concentrations of zinc, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This expands the list of potential kinase off-targets to include understudied G protein–coupled receptors (Sato et al., 2016).

Spectral and Theoretical Characterization

The compound was synthesized and characterized using various analytical and spectroscopic techniques. Theoretical calculations revealed structures with various torsion angles between the benzimidazole and benzene rings, indicating the compound's structural versatility and potential for chemical modifications (Gürbüz et al., 2016).

Antibacterial and Antimicrobial Activity

Several derivatives of benzimidazole, including this compound, were synthesized and evaluated for antimicrobial activity. Some compounds exhibited significant antimicrobial activities, with one particular compound displaying potent antibacterial activity against resistant strains and effective DNA cleavage properties, making them promising antibacterial agents (Kuş et al., 2009), (Wang et al., 2018).

Inhibitory Properties

Benzimidazolium salts derived from this compound showed inhibitory properties for α-glycosidase and acetylcholinesterase, enzymes relevant in the development of drugs for Alzheimer's disease and diabetes. The salts demonstrated effective inhibition, suggesting potential therapeutic applications (Bal et al., 2021).

properties

IUPAC Name

5,6-dichloro-1-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl4FN3/c20-12-4-1-5-15(24)11(12)9-27-17-8-14(22)13(21)7-16(17)26-19(27)10-3-2-6-25-18(10)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQBNVNYMYYONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

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